molecular formula C11H20O3 B2964940 Ethyl 2,2-dimethyl-6-oxoheptanoate CAS No. 1909348-53-3

Ethyl 2,2-dimethyl-6-oxoheptanoate

Cat. No. B2964940
CAS RN: 1909348-53-3
M. Wt: 200.278
InChI Key: FPBRSWXMVOLWOS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2,2-dimethyl-6-oxoheptanoate is represented by the InChI code: 1S/C11H20O3/c1-5-14-10(13)11(3,4)8-6-7-9(2)12/h5-8H2,1-4H3 . This compound has a molecular weight of 200.28 .


Physical And Chemical Properties Analysis

Ethyl 2,2-dimethyl-6-oxoheptanoate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I consulted .

Scientific Research Applications

Synthetic Applications and Reactivity

  • Synthesis of Statin Precursors

    Ethyl 2,2-dimethyl-6-oxoheptanoate's structural analogs have been employed in the synthesis of statin precursors. For instance, ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate, a key intermediate in statin synthesis, has been prepared through strategies involving the elongation of carbon chains and stereoselective hydrogenation, highlighting the importance of such compounds in pharmaceutical synthesis (Tararov, König, & Börner, 2006).

  • Organophosphorus Chemistry

    In the realm of organophosphorus compounds, derivatives similar to ethyl 2,2-dimethyl-6-oxoheptanoate have been used to generate 3H-1,2-dithiole-3-thiones, showcasing their versatility in synthesizing sulfur-containing heterocycles, which are valuable in various chemical industries (Pedersen & Lawesson, 1974).

  • Biogenetic-Inspired Synthesis

    The structural motifs related to ethyl 2,2-dimethyl-6-oxoheptanoate serve as inspirations for the synthesis of complex natural products, including dimeric epipolythiodiketopiperazine (ETP) alkaloids. These efforts not only advance synthetic methodologies but also provide insights into potential pharmacological applications of such compounds (Kim & Movassaghi, 2015).

  • Photosensitized Oxidative Reactions

    Compounds structurally related to ethyl 2,2-dimethyl-6-oxoheptanoate have been studied for their behavior in photosensitized oxidative reactions. These studies explore the formation of various photooxidation products, contributing to our understanding of how these compounds react under specific conditions, which is crucial for their application in synthesis and degradation studies (Chen, Shu, & Ho, 1996).

  • Stereoselective Synthesis

    The methodology for the stereoselective synthesis of compounds with core structures similar to ethyl 2,2-dimethyl-6-oxoheptanoate highlights the strategic use of specific intermediates to achieve desired stereochemistry. Such strategies are fundamental in the development of agrochemicals and pharmaceuticals, demonstrating the compound's relevance in synthetic organic chemistry (Nakada et al., 1979).

Mechanism of Action

The mechanism of action for Ethyl 2,2-dimethyl-6-oxoheptanoate is not explicitly mentioned in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which is often specific to the context of pharmaceuticals or bioactive compounds .

Safety and Hazards

The safety information available indicates that Ethyl 2,2-dimethyl-6-oxoheptanoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

ethyl 2,2-dimethyl-6-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-5-14-10(13)11(3,4)8-6-7-9(2)12/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBRSWXMVOLWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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